molecular formula C22H25N5O2S B2417677 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1421461-55-3

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2417677
CAS No.: 1421461-55-3
M. Wt: 423.54
InChI Key: SQANDRNQYUTZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of the synthesized compounds were evaluated by the Ellman’s method .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C22H25N5O2S. Further details about its molecular structure could not be found in the available resources.


Chemical Reactions Analysis

The compound has been evaluated for its acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, one exhibited the most potent inhibitory activity against AChE with an IC 50 of 0.90 µM .

Scientific Research Applications

Antimicrobial Activity

A significant application of this compound is in the realm of antimicrobial activity. Research shows that derivatives of benzenesulfonamide, including those similar to 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, have been synthesized and evaluated for antimicrobial properties. These studies have reported promising results against various bacterial and fungal strains (Sarvaiya, Gulati, & Patel, 2019); (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009); (El-Sayed, Fadda, & El-Saadaney, 2020).

Anti-Inflammatory and Analgesic Properties

Certain derivatives of benzenesulfonamides have been investigated for their potential anti-inflammatory and analgesic properties. For instance, N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which share a structural similarity to the compound , were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results without causing significant tissue damage (Küçükgüzel et al., 2013).

Anti-Tumor Activity

Another critical area of application is in anti-tumor activity. Research has shown that various derivatives of benzenesulfonamide, similar in structure to this compound, have been synthesized and evaluated for their anticancer properties. Compounds like these have shown effectiveness in inhibiting tumor growth, making them potential candidates for anti-tumor drugs (Alqasoumi et al., 2009).

Antifungal Agents

Compounds structurally similar to this compound have been synthesized and shown effective against fungal infections. For example, a study found that N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines, which share a similar structure, were highly effective against Pneumocystis carinii (Laurent et al., 2010).

Luminescence and Antibacterial Properties

Some derivatives of benzenesulfonamide, analogous to the compound , have been used in the synthesis of d10 metal complexes. These complexes have shown notable luminescence and antibacterial properties, indicating their potential application in materials science and biomedicine (Feng et al., 2021).

Biochemical Analysis

Biochemical Properties

4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . This compound has shown moderate inhibitory activities against AChE in vitro . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from hydrolyzing acetylcholine .

Cellular Effects

The effects of this compound on cells are largely due to its inhibitory action on AChE. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which can influence various cellular processes, including cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is also significant, as it can affect the levels of acetylcholine, a key neurotransmitter involved in many physiological processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of AChE, thereby inhibiting the enzyme’s activity . This binding interaction prevents AChE from hydrolyzing acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Given its role as an AChE inhibitor, it is likely that its effects on cellular function would be observed shortly after administration and would persist as long as the compound remains active in the system .

Metabolic Pathways

Given its role as an AChE inhibitor, it is likely that it would be involved in pathways related to the metabolism of acetylcholine .

Subcellular Localization

Given its role as an AChE inhibitor, it is likely that it would be found in locations where this enzyme is present, such as the synaptic cleft .

Properties

IUPAC Name

4-ethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-2-18-8-10-21(11-9-18)30(28,29)25-19-16-23-22(24-17-19)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-11,16-17,25H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQANDRNQYUTZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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